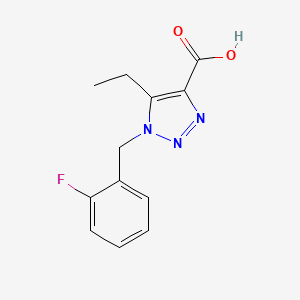

5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Systematic Nomenclature and Structural Identification

The compound’s IUPAC name, 5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid , systematically describes its structure:

- 5-ethyl : An ethyl group at position 5 of the triazole ring.

- 1-(2-fluorobenzyl) : A 2-fluorobenzyl substituent at position 1.

- 4-carboxylic acid : A carboxylic acid group at position 4.

Molecular Formula : C₁₂H₁₂FN₃O₂

Molecular Weight : 249.24 g/mol .

Structural Features:

- Triazole Core : A five-membered aromatic ring with three nitrogen atoms (1,2,3-triazole).

- 2-Fluorobenzyl Group : A benzyl group with fluorine at the ortho position (C-2) of the benzene ring.

- Carboxylic Acid : Enhances hydrogen-bonding potential and solubility .

Key Identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Number | 1267882-46-1 | |

| SMILES | CCC1=C(N=NN1CC2=CC=CC=C2F)C(=O)O | |

| InChI Key | IDAWCRFYLDGQPQ-UHFFFAOYSA-N |

The 2D and 3D conformers confirm regioselectivity at positions 1 and 4, critical for interactions in biological systems .

Historical Development of Fluorobenzyl-Substituted Triazole Carboxylic Acids

The synthesis of 1,2,3-triazoles advanced significantly with the discovery of the Huisgen cycloaddition (1960s), enabling regioselective formation of 1,4-disubstituted triazoles via copper catalysis . Fluorobenzyl derivatives emerged later, driven by fluorine’s electronegativity and metabolic stability in drug design.

Key Milestones:

- Early Triazole Synthesis : Thermal cycloaddition of azides and alkynes produced mixtures until copper-catalyzed methods improved selectivity .

- Fluorobenzyl Introduction : Fluorine’s role in enhancing bioavailability led to its incorporation into triazoles in the 2000s, particularly in antimicrobial and anticancer agents .

- Carboxylic Acid Functionalization : Adding carboxylic acid groups improved water solubility and binding to biological targets, as seen in protease inhibitors .

Synthetic Advances :

Positional Isomerism in 1,2,3-Triazole Derivatives

Positional isomerism significantly impacts the physicochemical and biological properties of triazole derivatives. For fluorobenzyl-substituted compounds, the fluorine’s position (ortho, meta, para) alters electronic effects and steric interactions.

Comparative Analysis of Isomers:

Case Study :

- This compound : The ortho-fluorine increases rotational restriction, stabilizing the benzyl group’s orientation. This contrasts with para-isomers, where fluorine’s electron-withdrawing effect dominates .

- Synthetic Challenges : Ortho-substitution often requires directed metalation or protective strategies to avoid byproducts .

Structural Implications :

Properties

IUPAC Name |

5-ethyl-1-[(2-fluorophenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAWCRFYLDGQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of 2-fluorobenzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl propiolate. The resulting triazole intermediate is then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of oxidized triazole derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring is known to interact with biological macromolecules through hydrogen bonding and π-π interactions, which can modulate the activity of target proteins.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of triazole carboxylic acids are highly dependent on substituents at positions 1 and 3. Below is a comparative analysis of key derivatives:

Key Observations:

- Heterocyclic Substituents: Thiazol-2-yl at position 1 introduces zwitterionic properties, enhancing solubility and bioactivity .

- Tautomerism: Formyl derivatives exhibit equilibrium between linear carboxylic acid and cyclic hemiacetal forms, which may influence reactivity .

Comparison Table: Antiproliferative Activity

Physicochemical Properties

- Acidity: The triazole ring’s electron-withdrawing nature lowers the carboxylic acid’s pKa, increasing ionization at physiological pH and reducing membrane permeability .

- Tautomerism: Formyl derivatives (e.g., 1-(4-ethoxyphenyl)-5-formyl) adopt cyclic hemiacetal forms in solution, altering reactivity .

Biological Activity

5-Ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1267882-46-1) is a synthetic organic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by an ethyl group and a 2-fluorobenzyl moiety attached to the triazole ring. This specific substitution pattern enhances its lipophilicity and membrane permeability, potentially facilitating interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C12H12FN3O2 |

| Molecular Weight | 249.24 g/mol |

| CAS Number | 1267882-46-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The triazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can modulate the activity of target proteins.

Target Interactions

Research indicates that the compound may exhibit significant binding affinity towards key biological targets involved in cancer and microbial infections. For instance, studies have shown that triazole derivatives can act as inhibitors of certain kinases and enzymes related to cancer progression and inflammation.

Anticancer Activity

Several studies have evaluated the anticancer properties of triazole derivatives, including this compound. In vitro assays demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| L1210 (murine leukemia) | 9.6 ± 0.7 |

| HeLa (cervical carcinoma) | Not specified |

| CEM (T-lymphocyte) | Not specified |

The presence of the triazole ring has been linked to enhanced antiproliferative activity compared to other structural analogs .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/ml) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | Not specified |

| Pseudomonas aeruginosa | Not specified |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Recent literature has highlighted the potential of triazole derivatives in medicinal chemistry. A case study involving similar compounds showed that modifications in their structure could lead to improved biological activity:

- A triazole derivative replacing an amide bond demonstrated enhanced binding affinity and potency against resistant cancer cell lines compared to traditional drugs .

Moreover, structural modifications such as varying substituents on the benzyl group have been shown to significantly affect the biological profile of these compounds.

Applications in Drug Development

This compound holds promise as a pharmacophore in drug design due to its diverse biological activities. Its applications include:

- Anticancer Therapeutics : Targeting specific pathways involved in tumor growth.

- Antimicrobial Agents : Developing new treatments for bacterial infections.

- Biochemical Probes : Investigating enzyme interactions and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functionalization of the triazole core. Key steps include:

- Step 1 : Preparation of the alkyne precursor (e.g., ethyl propiolate) and azide (e.g., 2-fluorobenzyl azide).

- Step 2 : Cycloaddition at 60–80°C under inert atmosphere, with Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to ensure regioselectivity for the 1,4-disubstituted triazole .

- Step 3 : Hydrolysis of the ester group to the carboxylic acid under basic conditions (e.g., NaOH/EtOH).

- Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and reaction time can improve yields from ~60% to >85% .

Q. How can researchers characterize the structural integrity of this triazole derivative?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : To resolve bond angles, dihedral angles, and confirm regiochemistry (e.g., triazole N-substitution pattern) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl proton signals at δ 5.3–5.5 ppm for benzylic CH₂) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical MW: 279.25 g/mol) and fragmentation patterns .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, hydrolases) using fluorogenic substrates to measure IC₅₀ values .

- Cellular Viability Assays : MTT or resazurin-based tests in cancer cell lines to assess cytotoxicity .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability via logP calculations (e.g., using MarvinSketch) .

- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability .

- ADMET Prediction Tools : Use SwissADME or ADMETLab to forecast metabolic pathways and toxicity risks .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in plasma or tissue homogenates .

- Dose-Response Refinement : Adjust dosing regimens based on pharmacokinetic/pharmacodynamic (PK/PD) modeling .

- Species-Specific Factors : Compare cytochrome P450 activity across models (e.g., murine vs. humanized liver) to explain discrepancies .

Q. How can statistical design of experiments (DoE) improve synthesis scalability?

- Methodological Answer : Apply DoE to:

- Factor Screening : Identify critical variables (e.g., catalyst loading, temperature) via Plackett-Burman design .

- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., maximize yield while minimizing byproducts) using central composite design .

- Robustness Testing : Simulate edge cases (e.g., ±10% reagent variation) to ensure process reliability .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Methodological Answer :

- Cryo-EM or X-ray Crystallography : Resolve ligand-target binding modes at atomic resolution .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity .

- NMR Titration : Map binding epitopes using ¹H-¹⁵N HSQC experiments on isotopically labeled proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.